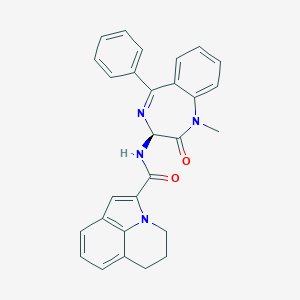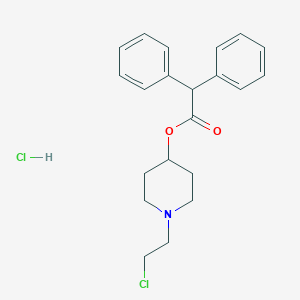
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. In
作用机制
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride acts as a competitive antagonist of adenosine A1 receptors by binding to the receptor site and preventing the binding of adenosine. Adenosine is an endogenous ligand that binds to adenosine receptors and regulates their activity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can modulate the activity of neurons and other cells that express these receptors.
生化和生理效应
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to have a number of biochemical and physiological effects in various experimental models. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the inhibitory effects of adenosine on synaptic transmission in the hippocampus, which is a brain region involved in learning and memory. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has also been shown to reduce the infarct size in a model of cerebral ischemia, which is a condition characterized by reduced blood flow to the brain. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the severity of seizures in a model of epilepsy.
实验室实验的优点和局限性
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has several advantages for lab experiments. First, it is a highly selective antagonist of adenosine A1 receptors, which allows researchers to specifically target these receptors without affecting other adenosine receptors or other neurotransmitter systems. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a well-established mechanism of action and has been extensively studied in various experimental models, which allows researchers to compare their results with previous studies. However, there are also some limitations to the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in lab experiments. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in scientific research. First, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness, which is an area of active research. Third, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine and glutamate, which could provide insight into the mechanisms underlying complex behaviors and cognitive processes. Finally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to develop new drugs that target adenosine A1 receptors for the treatment of various disorders.
合成方法
The synthesis of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride involves the reaction of 1-(2-chloroethyl)piperidine with 4-hydroxydiphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride.
科学研究应用
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of biological functions including cardiovascular regulation, neurotransmission, inflammation, and immune response. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is a potent and selective antagonist of adenosine A1 receptors, which are predominantly expressed in the brain and are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can help researchers to better understand the role of these receptors in various physiological and pathological processes.
属性
CAS 编号 |
130817-72-0 |
|---|---|
产品名称 |
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride |
分子式 |
C21H25Cl2NO2 |
分子量 |
394.3 g/mol |
IUPAC 名称 |
[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |
InChI 键 |
ZZTCNNZHOWDRPS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
规范 SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
同义词 |
4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



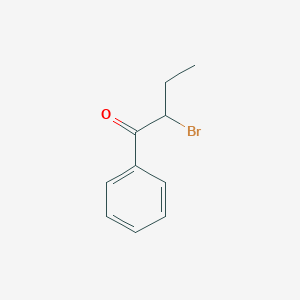
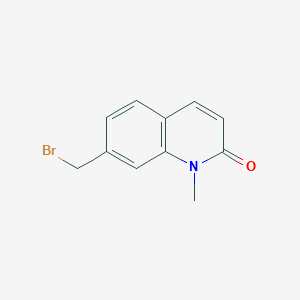
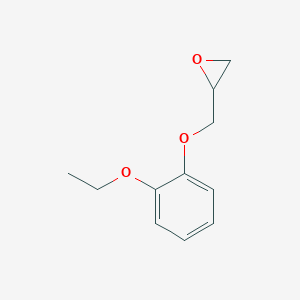
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

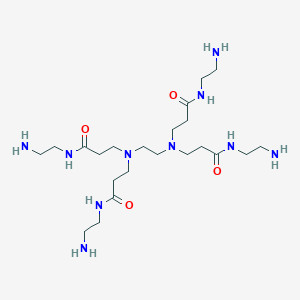
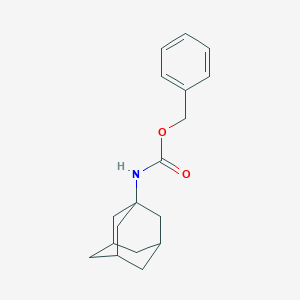
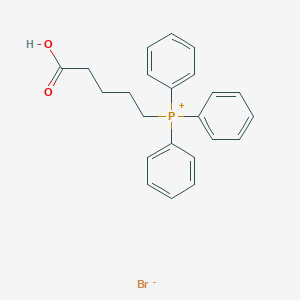
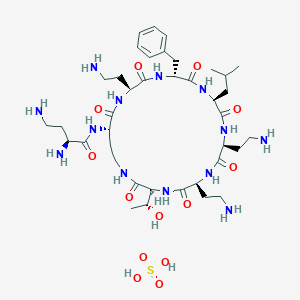
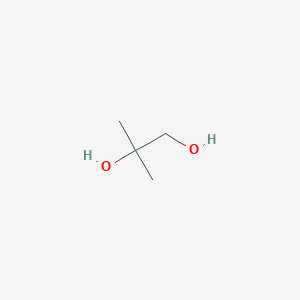
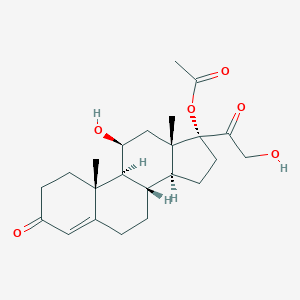
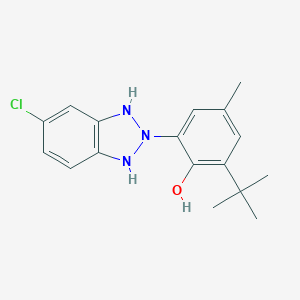
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
